Tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a piperazine ring, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl piperazine-1-carboxylate with 4-methylbenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with 4-oxobutanoic acid to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the 4-methylphenyl group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The piperazine ring and the 4-methylphenyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate is unique due to the presence of the 4-methylphenyl group and the 4-oxobutanoyl moiety, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds, making it a valuable molecule for specific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-15-5-7-16(8-6-15)17(23)9-10-18(24)21-11-13-22(14-12-21)19(25)26-20(2,3)4/h5-8H,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMNAMUOXXSVDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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